Dichloroisocyanuric acid

Catalog No.
S606421
CAS No.
2782-57-2
M.F
C3HCl2N3O3
M. Wt
197.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloroisocyanuric acid

CAS Number

2782-57-2

Product Name

Dichloroisocyanuric acid

IUPAC Name

1,3-dichloro-1,3,5-triazinane-2,4,6-trione

Molecular Formula

C3HCl2N3O3

Molecular Weight

197.96 g/mol

InChI

InChI=1S/C3HCl2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10)

InChI Key

CEJLBZWIKQJOAT-UHFFFAOYSA-N

SMILES

C1(=O)NC(=O)N(C(=O)N1Cl)Cl

solubility

Insoluble (<1 mg/ml at 81 °F) (NTP, 1992)
Readily soluble in polar organic solvents (ketones, nitriles, esters)
Moderately soluble in water
Aqueous solubility = 0.7% at 20 °C

Synonyms

Actichlor, chlorcyanurate, chlordesine, chlordezine, dichloroisocyanuric acid, Dikon, Dikonit, Neoaquasept, potassium dichloro-s-triazinetrione, Presept, sodium dichloro-s-triazine-2,4,6(1H,3H,5H)-trione, sodium dichloroisocyanurate, troclosene, troclosene, potassium salt, troclosene, sodium salt, troclosene, sodium salt, dihydrate

Canonical SMILES

C1(=O)NC(=O)N(C(=O)N1Cl)Cl

The exact mass of the compound Dichloroisocyanuric acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (<1 mg/ml at 81° f) (ntp, 1992)10 to 50 mg/ml at 63° f (ntp, 1992)soluble (ntp, 1992)0.5g/100g acetone at 30 °cwater solublein water, 227 g/l at 25 °cin water, 1.7x10+5 mg/l at 20 °c water (17%)30.0 g/100g water at 25 °creadily soluble in polar organic solvents (ketones, nitriles, esters)moderately soluble in wateraqueous solubility = 0.7% at 20 °csolubility in water, g/100ml: 25. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Dichloroisocyanuric acid (DCCA) is a highly stable, solid-state source of free available chlorine (FAC) primarily utilized in industrial water treatment, biocidal formulations, and specialized bleaching applications [1]. As the fully protonated, di-chlorinated member of the isocyanurate family, it bridges the gap between the highly soluble sodium salts (NaDCC) and the fully chlorinated trichloroisocyanuric acid (TCCA). Procurement of the acid form over its salts is typically driven by its distinct physicochemical profile: a higher active chlorine density (~71%), low aqueous solubility (<1 g/100 mL), and an inherently acidic dissolution profile. These properties make it a critical precursor for sustained-release biocides and acidic cleaning formulations where controlled hypochlorous acid (HOCl) generation and long-term solid-state stability are required.

Substituting Dichloroisocyanuric acid with its sodium salt (NaDCC) or its tri-chlorinated analog (TCCA) fundamentally alters formulation kinetics and efficacy[1]. NaDCC is highly water-soluble (~25 g/100 mL) and yields a near-neutral pH, which causes rapid dissolution and premature dumping of active chlorine in sustained-release applications. Furthermore, the neutral pH of NaDCC shifts the HOCl/OCl- equilibrium, potentially reducing the immediate biocidal efficacy compared to the acidic environment generated by DCCA. Conversely, while TCCA offers higher chlorine content (~90%), it introduces distinct handling hazards, different degradation pathways, and excessive acidity that may be incompatible with certain formulation matrices. For applications requiring slow, controlled release of active halogen in an acidic microenvironment, generic substitution with NaDCC leads to rapid depletion, while TCCA risks over-chlorination and material incompatibility.

Active Halogen Density vs. Sodium Salt

Dichloroisocyanuric acid provides a significantly higher mass fraction of active halogen compared to its sodium salt counterparts [1]. Quantitative analysis shows that DCCA yields approximately 71% available chlorine. In contrast, anhydrous sodium dichloroisocyanurate (NaDCC) provides only 63-64% available chlorine, and the dihydrate form provides roughly 55-56% [1]. This mass-efficiency advantage allows formulators to achieve the target biocidal payload using less raw material, maximizing the active-to-excipient ratio in solid compaction and tableting processes without transitioning to the more reactive trichloroisocyanuric acid.

Evidence DimensionAvailable Chlorine Content
Target Compound Data~71% available chlorine
Comparator Or BaselineSodium dichloroisocyanurate (NaDCC, anhydrous) (~63-64%)
Quantified Difference7-8% absolute increase in available chlorine density
ConditionsStandard iodometric titration for active halogen

Allows formulators to achieve higher active biocidal payloads per unit mass, reducing raw material volume requirements in solid formulations.

Aqueous Solubility and Dissolution Kinetics

The solubility profile of the protonated acid form is drastically different from its sodium salt, dictating its use in controlled-release applications. Dichloroisocyanuric acid exhibits low aqueous solubility, measuring less than 1 g/100 mL at 25°C. In stark contrast, sodium dichloroisocyanurate is highly soluble, dissolving at approximately 25 g/100 mL under identical conditions [1]. This >25-fold reduction in solubility prevents the rapid dumping of active chlorine when the solid is exposed to bulk water, enabling the engineering of slow-dissolving pucks and granules that provide a steady, long-term release of hypochlorous acid.

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data<1 g/100 mL
Comparator Or BaselineSodium dichloroisocyanurate (~25 g/100 mL)
Quantified Difference>25-fold reduction in aqueous solubility
ConditionsAqueous solution at 25°C

Critical for manufacturing sustained-release biocidal pucks and granules where rapid dissolution and premature chlorine dumping must be avoided.

Formulation pH Control and HOCl Equilibrium

The intrinsic acidity of Dichloroisocyanuric acid provides a distinct advantage in maximizing biocidal efficacy. A 1% aqueous solution of DCCA yields an acidic pH of approximately 2.7 to 3.0 [1]. Conversely, a 1% solution of sodium dichloroisocyanurate yields a near-neutral pH of 6.0 to 7.0[2]. Because the active biocidal species, hypochlorous acid (HOCl), dissociates into the less effective hypochlorite ion (OCl-) at higher pH levels, the acidic microenvironment generated by DCCA ensures that a higher fraction of the released chlorine remains in the highly active HOCl form. This eliminates the need for formulators to add external acidifiers to maintain target biocidal conditions.

Evidence DimensionSolution pH
Target Compound DatapH 2.7 - 3.0
Comparator Or BaselineSodium dichloroisocyanurate (pH 6.0 - 7.0)
Quantified DifferenceReduction of 3-4 pH units
Conditions1% aqueous solution at standard temperature

Maintains the active halogen in the highly biocidal hypochlorous acid (HOCl) state without requiring additional acidifying excipients.

Solid-State Stability vs. Traditional Hypochlorites

Dichloroisocyanuric acid offers extended shelf-life and active retention compared to traditional liquid bleach baselines [1]. While aqueous sodium hypochlorite (NaOCl) is notoriously unstable—often losing up to 50% of its active chlorine over a few months due to temperature and UV degradation—DCCA in its dry, solid state retains >99% of its available chlorine over extended multi-year storage. The isocyanurate ring stabilizes the chlorine atoms, preventing premature degradation [1]. This stability drastically reduces supply chain waste, eliminates the need for frequent re-titration prior to use, and lowers the logistical costs associated with transporting heavy, dilute liquid biocides.

Evidence DimensionActive Chlorine Retention
Target Compound Data>99% retention over extended solid-state storage
Comparator Or BaselineSodium hypochlorite solutions (rapid degradation, up to 50% loss over months)
Quantified DifferenceNear-total elimination of storage-based active halogen degradation
ConditionsStandard ambient storage conditions (dry, room temperature)

Reduces procurement logistics costs and eliminates the need to over-dose formulations to compensate for supply-chain degradation.

Sustained-Release Industrial Water Treatment Formulations

Due to its low aqueous solubility (<1 g/100 mL) compared to the highly soluble sodium salt, DCCA is utilized as a precursor for manufacturing slow-dissolving biocidal pucks and tablets[1]. These formulations provide a continuous, controlled release of hypochlorous acid in cooling towers and large-scale water systems, minimizing maintenance frequency and preventing the rapid chlorine spikes associated with NaDCC.

Acidic Cleaning and Disinfection Powders

The inherent acidity of DCCA (pH 2.7-3.0 in 1% solution) makes it highly suitable for specialized hard-surface cleaners and industrial bleaching powders where a low pH is required [1]. This acidic profile ensures that the released chlorine remains predominantly in the highly active hypochlorous acid (HOCl) form, maximizing biocidal efficacy without the need for additional acidifying agents.

High-Payload Solid Biocidal Compaction

With an available chlorine content of ~71%, DCCA allows formulators to achieve higher active halogen densities than is possible with sodium dichloroisocyanurate (~63%) [1]. This is critical in the procurement of raw materials for compact, lightweight emergency water purification kits and concentrated industrial biocides, where maximizing the active-to-excipient ratio is a primary manufacturing goal.

Physical Description

Dichloroisocyanuric acid, solid is a white crystalline solid with an odor of chlorine. The material itself is noncombustible but if contaminated with a combustible material ignition can result. It will accelerate the burning of combustible materials. Contact with ammonium compounds or hydrated salts can cause a very vigorous chemical reaction. It may vigorously react with small quantities of water releasing chlorine gas. Prolonged exposure to fire or heat of the material may result in the vigorous decomposition of the material and the rupturing of its containers. Material containing less than 39 percent available chlorine will undergo reactions as described above though it may be longer to initiate and the resulting reaction may not be as vigorous. It is used as a dry bleach in household cleaning compounds and swimming pool disinfectants.
Water or Solvent Wet Solid
White solid; Slightly hygroscopic; [Hawley] Strong odor of chlorine; [HSDB]

Color/Form

White, crystalline powder, granules
White crystals

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

196.9394963 g/mol

Monoisotopic Mass

196.9394963 g/mol

Heavy Atom Count

11

Density

Powder: 34 lb/cu f;, granular 53 lb/cu ft (loose bulk, approximate)

LogP

log Kow = 1.28 (est)

Odor

Chlorine odor

Melting Point

437 °F (NTP, 1992)
226.6 °C

UNII

PHR838Y52L

Related CAS

2244-21-5 (potassium salt)
2893-78-9 (hydrochloride salt)
51580-86-0 (hydrochloride salt dihydrate)

GHS Hazard Statements

H272: May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

2.0X10-9 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Oxidizer;Irritant;Environmental Hazard

Other CAS

2244-21-5
2893-78-9
2782-57-2
51580-86-0

Metabolism Metabolites

Both s-triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro- and s-triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt are unstable in the body (particularly the stomach) because the available chlorine is rapidly reduced. Cyanuric acid (or its monosodium salt) is the degradation product from both products.

Associated Chemicals

Hypochlorous acid; 7790-92-3

Wikipedia

Dichloroisocyanuric_acid

Biological Half Life

Administration of (14C)sodium isocyanurate by the oral and iv routes demonstrated rapid absorption, distribution, and excretion of unmetabolized isocyanurate. The elimination half-life in rats was 32-43 min following 5 mg/kg iv or oral administration. The half-life was 122-148 min after oral dosing at 500 mg/kg.

Use Classification

Hazard Classes and Categories -> Reactive - 2nd degree

Methods of Manufacturing

Produced commercially by chlorination of disodium cyanurate, prepared by reaction of cyanuric acid and caustic in a 1:2 molar ratio. Prepared by reaction of cyanuric acid with trichloroisocyanuric acid, hypochlorous acid, or chlorine dioxide. Drying fine crystalline trichloroisocyanuric acid needles isolated from concentrated aqueous sodium chloride.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-: ACTIVE
Dichloroisocyanuric acid was more effective against Pseudomonas aeruginosa, Staphylococcus aureus, and sporulating Bacillus subtilis and Candida albicans than against Shigella flexneri or Escherichia coli.

Analytic Laboratory Methods

SODIUM DICHLOROISOCYANURATE IN AIR IS COLLECTED ON DM-5000 FILTERS & EXTRACTED WITH WATER FOR DETERMINATION BY TITRATION AGAINST SODIUM THIOSULFATE USING CONSTANT CURRENT POTENTIOMETRY. 2 MG OF SODIUM DICHLOROISOCYANURATE IS LINEARLY RELATED TO THE THIOSULFATE.

Storage Conditions

Protect against phys damage. Store in cool, dry, well-ventilated place away from flammable liq, combustible materials, and oxidizable materials. Drums may rupture if contents are exposed to heat or become contaminated or wet. Drums should be palletized to prevent wetting from floor washings or drainage. Avoid prolonged storage in unventilated areas at summer temperatures.
Protect containers against physical damage. Store in cool, dark, well ventilated place away from combustible liquid, easily combustible materials, or oxidizable materials. Drum may burst by heat, contamination of contents or absorbing of water. Palette should be laid under drum to protect from moisture. Avoid storage for extended periods in unventilated place during summer season.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

Halogenated isocyanurates exhibit biocidal synergism when used with 3-isothiazolone derivatives.

Dates

Last modified: 08-15-2023

Explore Compound Types